molecular formula C5H9BrO B14640361 Butanoyl bromide, 2-methyl- CAS No. 54905-33-8

Butanoyl bromide, 2-methyl-

Cat. No.: B14640361
CAS No.: 54905-33-8
M. Wt: 165.03 g/mol
InChI Key: DTNJGESPXQMVNV-UHFFFAOYSA-N
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Description

Butanoyl bromide, 2-methyl- is an organic compound belonging to the class of acyl halides. Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. In this case, the compound is derived from butanoic acid with a bromine atom replacing the hydroxyl group and a methyl group attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoyl bromide, 2-methyl- can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:

CH3CH2CH(CH3)COOH+PBr3CH3CH2CH(CH3)COBr+H3PO3\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{PBr}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COBr} + \text{H}_3\text{PO}_3 CH3​CH2​CH(CH3​)COOH+PBr3​→CH3​CH2​CH(CH3​)COBr+H3​PO3​

Industrial Production Methods: In an industrial setting, the production of butanoyl bromide, 2-methyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Butanoyl bromide, 2-methyl- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrogen bromide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, or alcohols in the presence of a base.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Elimination Reactions: Alkenes.

    Hydrolysis: 2-methylbutanoic acid and hydrogen bromide.

Scientific Research Applications

Butanoyl bromide, 2-methyl- is used in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of butanoyl bromide, 2-methyl- primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

    Butanoyl Chloride: Similar structure but with a chlorine atom instead of bromine.

    Propionyl Bromide: A shorter chain acyl bromide.

    Isobutyryl Bromide: Similar structure but with a different branching pattern.

Uniqueness: Butanoyl bromide, 2-methyl- is unique due to the presence of the methyl group on the second carbon, which influences its reactivity and the steric effects in chemical reactions. This makes it distinct from other acyl halides and useful in specific synthetic applications where such structural features are desired.

Properties

IUPAC Name

2-methylbutanoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNJGESPXQMVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478830
Record name Butanoyl bromide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54905-33-8
Record name Butanoyl bromide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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